

An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(T-Butylthio)phenylboronic acid

Cat. No.: B597613

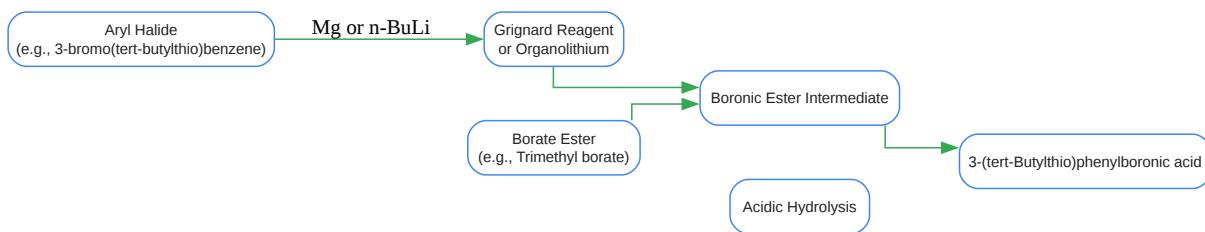
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1217501-05-7

This technical guide provides a comprehensive overview of 3-(tert-Butylthio)phenylboronic acid, a versatile organoboron compound with significant potential in organic synthesis and drug discovery. Due to its specific structural features, this building block is of interest to researchers developing novel therapeutics and complex molecular architectures.

Chemical and Physical Properties


While extensive experimental data for 3-(tert-Butylthio)phenylboronic acid is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier information. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	1217501-05-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₅ BO ₂ S	[1]
Molecular Weight	210.1 g/mol	[1]
Appearance	Powder	[2]
Purity	≥95%	[1]
Storage	Store long-term in a cool, dry place.	[1]

Synthesis

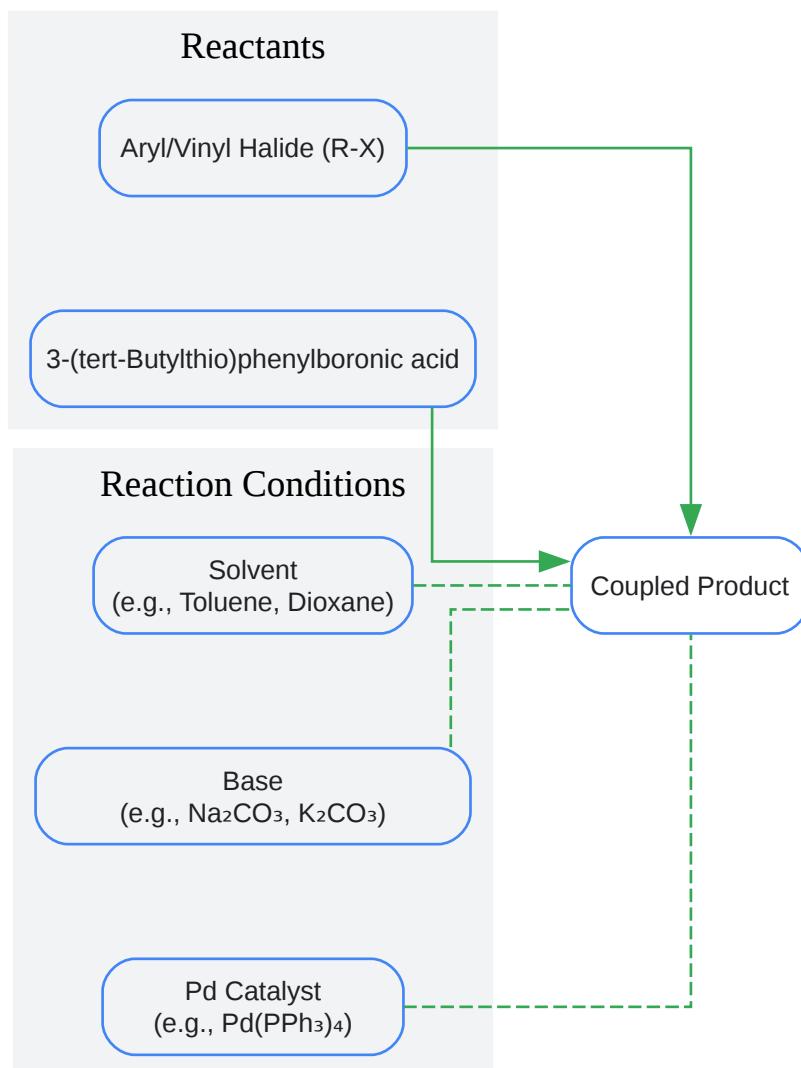
A detailed, peer-reviewed synthesis protocol specifically for 3-(tert-Butylthio)phenylboronic acid is not readily available in the public domain. However, based on general methods for the preparation of substituted phenylboronic acids, a plausible synthetic route can be proposed. This typically involves the lithiation of a suitable precursor followed by reaction with a borate ester.

A general workflow for the synthesis of arylboronic acids is depicted below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway to 3-(tert-Butylthio)phenylboronic acid.

Disclaimer: This represents a generalized synthetic approach and has not been experimentally validated for this specific compound from available literature.


Applications in Organic Synthesis and Drug Discovery

Phenylboronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The primary application of 3-(tert-Butylthio)phenylboronic acid is expected to be in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of biaryl and related structures. These motifs are prevalent in many biologically active molecules and pharmaceuticals.

A generalized workflow for a Suzuki-Miyaura coupling reaction is presented below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the meta-substituted tert-butylthio group can influence the electronic and steric properties of the resulting coupled products, potentially leading to desirable pharmacological profiles.

Potential in Drug Discovery

The structural features of 3-(tert-Butylthio)phenylboronic acid make it an attractive building block for medicinal chemistry programs. The lipophilic tert-butyl group can enhance membrane

permeability and metabolic stability of a drug candidate. The sulfur atom can participate in various non-covalent interactions with biological targets.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(tert-Butylthio)phenylboronic acid is associated with the following hazards:

Hazard Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER/doctor if you feel unwell.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.

- P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

As of the date of this guide, specific, validated experimental protocols utilizing 3-(tert-Butylthio)phenylboronic acid are not widely published. Researchers should adapt general procedures for Suzuki-Miyaura cross-coupling or other reactions involving phenylboronic acids, with careful optimization of reaction conditions such as the catalyst, base, solvent, and temperature.

A generic protocol for a small-scale Suzuki-Miyaura reaction is provided below as a starting point.

General Procedure for a Trial Suzuki-Miyaura Coupling:

- To a reaction vial, add 3-(tert-Butylthio)phenylboronic acid (1.0 eq), the desired aryl or vinyl halide (1.0-1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , 2-3 eq).
- Add an appropriate solvent (e.g., a mixture of toluene and water, or dioxane).
- Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.
- Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography.

Note: This is a generalized protocol and requires optimization for specific substrates.

Conclusion

3-(tert-Butylthio)phenylboronic acid is a valuable building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers potential advantages in the design of novel compounds with applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its utility can be inferred from the well-established chemistry of phenylboronic acids. As with any chemical reagent, proper safety precautions must be followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1217501-05-7 3-(t-Butylthio)phenylboronic acid AKSci X1677 [aksci.com]
- 2. 3-(t-Butylthio)phenylboronic acid, CasNo.1217501-05-7 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookingchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(tert-Butylthio)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b597613#3-t-butylthio-phenylboronic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com